3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
422273-41-4 |
|---|---|
Molecular Formula |
C21H16ClN3O3S |
Molecular Weight |
425.89 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3S/c22-17-6-2-1-4-14(17)12-25-20(27)16-8-7-13(10-18(16)24-21(25)29)19(26)23-11-15-5-3-9-28-15/h1-10H,11-12H2,(H,23,26)(H,24,29) |
InChI Key |
WLYFLFOPSQKADK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a synthetic derivative of quinazoline known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C21H16ClN3O3S
- Molecular Weight : 425.9 g/mol
- IUPAC Name : this compound
The structure features a quinazoline core, which is recognized for its biological activity, particularly in medicinal chemistry. The presence of a chlorobenzyl group and a furan moiety enhances its chemical versatility and potential for interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings:
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that quinazoline derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds often fall within the range of 37.9–113.8 μM against sensitive strains like Staphylococcus aureus .
Anticancer Properties
Quinazoline derivatives are known to target various cancer cell lines:
- Mechanism of Action : The compound may inhibit tyrosine kinases involved in cell signaling pathways that promote cancer progression. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been explored:
- Cytokine Modulation : Compounds similar to this compound have been shown to modulate the release of pro-inflammatory cytokines, thereby reducing inflammation in various models .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby altering cellular functions.
- Binding Affinity : The structural features allow for effective binding to active sites on target proteins, which can lead to modulation of their functions.
- Cellular Uptake : The lipophilicity introduced by the chlorobenzyl and furan groups facilitates cellular uptake, enhancing bioavailability and efficacy.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
Q & A
Q. SAR Table :
| Analog | Substituent (R) | EGFR IC₅₀ (µM) | Solubility (µg/mL) |
|---|---|---|---|
| A | 2-Chlorobenzyl | 1.2 | 12 |
| B | 4-Methoxybenzyl | 5.6 | 45 |
| C | Cyclohexyl | >50 | 8 |
Advanced: What computational approaches predict target binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys721 in EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes; RMSD < 2 Å indicates stable binding .
Advanced: How to resolve contradictions between in vitro and cellular activity data?
Methodological Answer:
- Permeability assays : Use Caco-2 monolayers to measure Papp (e.g., Papp < 1 × 10⁻⁶ cm/s suggests poor membrane penetration) .
- Metabolic stability : Incubate with liver microsomes; short half-life (<30 min) may explain reduced cellular efficacy despite high in vitro potency .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of 2-furylmethylamine reduces dimerization) .
Advanced: How to design in vivo pharmacokinetic (PK) studies?
Methodological Answer:
- Animal models : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma samples at 0–24 h .
- Bioanalysis : Use LC-MS/MS to quantify compound levels (LLOQ = 1 ng/mL); calculate AUC and t₁/₂ (e.g., t₁/₂ = 2.5 h suggests bid dosing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
